molecular formula C9H8BrNO2 B010985 2-Bromo-4,5-dimethoxybenzonitrile CAS No. 109305-98-8

2-Bromo-4,5-dimethoxybenzonitrile

Cat. No. B010985
M. Wt: 242.07 g/mol
InChI Key: BCLBFUAPLHUFET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-4,5-dimethoxybenzonitrile and related compounds involves multiple steps, including bromination, cyanation, and alkylation processes. A notable approach is the halodeboronation of aryl boronic acids, demonstrated through the NaOMe-catalyzed bromodeboronation, yielding various aryl bromides and chlorides in good to excellent yields (Szumigala et al., 2004). Another synthesis method involves using salicylaldehyde as the starting material, followed by a three-step procedure that includes bromination, cyanidation, and alkylation, achieving an overall yield of 47.7% (Meng Fan-hao, 2012).

Molecular Structure Analysis

The molecular structure of 2-Bromo-4,5-dimethoxybenzonitrile is defined by its planar aromatic system, substituted with bromine and methoxy groups. The structure and packing of related compounds have been investigated, revealing chain-like arrangements and polymorphic behaviors, indicative of the versatile structural characteristics these compounds can exhibit (Britton, 2006).

Chemical Reactions and Properties

Chemical reactions involving 2-Bromo-4,5-dimethoxybenzonitrile are influenced by its functional groups. The bromine atom makes it a reactive site for further functionalization, such as Suzuki coupling reactions. Its methoxy groups can undergo demethylation under specific conditions, altering the molecule's reactivity and properties. The synthesis from trimethoxybenzene through a Friedel-Crafts reaction highlights the compound's versatility as a synthetic intermediate (W. Jin, 2011).

Scientific Research Applications

  • Synthesis of Organic Compounds : A study by Wang et al. (2016) discusses a synthetic method related to 4-hydroxybenzonitrile, yielding 3-bromo-4-isobutyloxyphenyl carbothioamide (Wang, Guo, Wang, Zhu, & Xu, 2016). Similarly, Szumigala et al. (2004) describe the halodeboronation of aryl boronic acids, enabling the synthesis of 2-bromo-3-fluorobenzonitrile with potential organic synthesis applications (Szumigala, Devine, Gauthier, & Volante, 2004).

  • Pharmaceutical Research : The compound has been involved in synthesizing key intermediates in pharmaceuticals. For instance, Meng Fan-hao (2012) synthesized 5-Bromo-2-isobutoxybenzonitrile, a key intermediate in Febuxostat (Meng Fan-hao, 2012). Huang Zhi-qiang (2011) identified Compound VI, derived from similar compounds, as a potential therapeutic agent for type 2 diabetes mellitus (Huang Zhi-qiang, 2011).

  • Herbicide Resistance in Plants : A study by Stalker, McBride, and Malyj (1988) demonstrated that transgenic plants expressing a bacterial detoxification gene achieved resistance to bromoxynil, a common herbicide, indicating the relevance of related compounds in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).

  • Spectroscopic Analysis : Kumar and Raman (2017) explored 5-Bromo-2-methoxybenzonitrile (5B2MOBN) using DFT, providing insights into geometrical parameters, FT-IR and FT-Raman spectra, and non-linear optical properties (Kumar & Raman, 2017).

  • Toxicology and Environmental Studies : Knight, Berman, and Häggblom (2003) studied the biotransformation of related compounds under various anaerobic conditions, shedding light on environmental degradation processes (Knight, Berman, & Häggblom, 2003).

  • Psychoactive and Toxic Effects : Delliou (1983) reported on the psychoactive and toxic effects of Bromo-DMA, a compound related to 2-Bromo-4,5-dimethoxybenzonitrile, and its detection methods (D. Delliou, 1983).

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures : Handle with care, wear appropriate protective equipment, and avoid inhalation, skin contact, and eye exposure.


Future Directions

Research on 2-Bromo-4,5-dimethoxybenzonitrile could explore:



  • Functionalization : Developing new derivatives with modified functional groups.

  • Biological Activity : Investigating potential pharmacological properties.

  • Green Synthesis : Environmentally friendly synthetic routes.


Please note that this analysis is based on available information, and further studies may provide additional insights. For specific applications, consult relevant literature and experts in the field.


properties

IUPAC Name

2-bromo-4,5-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLBFUAPLHUFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401673
Record name 2-bromo-4,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dimethoxybenzonitrile

CAS RN

109305-98-8
Record name 2-bromo-4,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
T Bhattacharya, D Maiti - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[2145079‐91‐8] C 15 H 13 NO 3 (MW 255.3) InChI = 1S/C15H13NO3/c1‐18‐14‐7‐11(9‐16)13(8‐15(14)19‐2)10‐3‐5‐12(17)6‐4‐10/h3‐8,17H,1‐2H3 InChIKey = LMDUSGRXYIRJDS‐…
Number of citations: 0 onlinelibrary.wiley.com
R Beugelmans, M Bois-Choussy, J Chastanet… - …, 1993 - infoscience.epfl.ch
An easy prepn. of the title compds. involving a SRN1 o-arylation of phenolates by o-bromobenzonitrile followed by SiO2-catalyzed lactonization is described. Activated or not activated …
Number of citations: 14 infoscience.epfl.ch
AJ Bridges, H Zhou - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
Various 2‐fluorobenzonitriles were converted to the corresponding 3‐amino[1]benzothiophenecarboxylic acid esters, which in turn were annulated with formamidine or various …
Number of citations: 33 onlinelibrary.wiley.com
T Sakamoto, N Miura, Y Kondo… - Chemical and …, 1986 - jstage.jst.go.jp
A five-step synthesis of aaptamine, a marine alkaloid containing a benzo [d, e][1, 6] naphthyridine ring, from 6, 7-dimethoxy-8-nitro-1 (2H)-isoquinolone was accomplished in satisfactory …
Number of citations: 32 www.jstage.jst.go.jp
F Alkorbi - 2020 - ueaeprints.uea.ac.uk
Tetrabenzotriazaporphyrins (TBTAPs) are hybrid structures that lie between the omnipresent phthalocyanines and tetrabenzoporphyrins. These classes of materials are famous for their …
Number of citations: 1 ueaeprints.uea.ac.uk
K Murali, LA Machado, RL Carvalho… - … A European Journal, 2021 - Wiley Online Library
Synthetic organic chemistry has witnessed a plethora of functionalization and defunctionalization strategies. In this regard, C−H functionalization has been at the forefront due to the …
SR Mudshinge - 2022 - ir.library.louisville.edu
Organic halides are extensively utilized as synthetic intermediates in areas such as pharmaceuticals, agrochemicals, and material polymers. While many halogenating agents have …
Number of citations: 2 ir.library.louisville.edu
D Tsuchiya, Y Kawagoe, K Moriyama, H Togo - Organic letters, 2013 - ACS Publications
A variety of methylarenes were successfully converted into the corresponding aromatic nitriles in good to moderate yields by the treatment with NBS or DBDMH in the presence of a …
Number of citations: 47 pubs.acs.org
WY Fang, HL Qin - The Journal of Organic Chemistry, 2019 - ACS Publications
A simple, mild, and practical process for direct conversion of aldehydes to nitriles was developed feathering a wide substrate scope and great functional group tolerability (52 examples, …
Number of citations: 64 pubs.acs.org
J Gretton - 2022 - ueaeprints.uea.ac.uk
This thesis is concerned with the development of synthetic pathways towards tetrabenzoporphyrin/phthalocyanine hybrid macrocycles, specifically TBTAPs and SubTBDAPs. …
Number of citations: 0 ueaeprints.uea.ac.uk

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